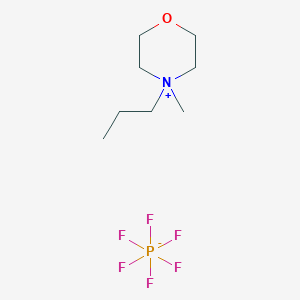

N-methyl,propyl-Morpholinium hexafluorophosphate

Description

N-Methyl,propyl-Morpholinium hexafluorophosphate is an ionic liquid comprising a morpholinium-based cation and a hexafluorophosphate (PF₆⁻) anion. The cation structure features a morpholine ring substituted with methyl and propyl groups, conferring unique physicochemical properties such as moderate polarity, thermal stability, and solubility in organic solvents. This compound is primarily utilized in peptide synthesis as a coupling agent, where it facilitates the formation of amide bonds between amino acids . Its synthesis typically involves alkylation of morpholine followed by anion exchange with hexafluorophosphoric acid.

Properties

Molecular Formula |

C8H18F6NOP |

|---|---|

Molecular Weight |

289.20 g/mol |

IUPAC Name |

4-methyl-4-propylmorpholin-4-ium;hexafluorophosphate |

InChI |

InChI=1S/C8H18NO.F6P/c1-3-4-9(2)5-7-10-8-6-9;1-7(2,3,4,5)6/h3-8H2,1-2H3;/q+1;-1 |

InChI Key |

RRMNDWSWWKNEDO-UHFFFAOYSA-N |

Canonical SMILES |

CCC[N+]1(CCOCC1)C.F[P-](F)(F)(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl,propyl-Morpholinium hexafluorophosphate typically involves the reaction of N-methyl,propyl-Morpholine with hexafluorophosphoric acid. The reaction is usually carried out under controlled conditions to ensure the purity and yield of the product. The general reaction can be represented as follows:

N-methyl,propyl-Morpholine+Hexafluorophosphoric acid→N-methyl,propyl-Morpholinium hexafluorophosphate

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions

N-methyl,propyl-Morpholinium hexafluorophosphate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, often using strong oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or metal hydrides.

Substitution: Nucleophilic substitution reactions are common, where the morpholinium group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides, cyanides, or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl,propyl-Morpholinium oxide, while substitution reactions can produce a variety of morpholinium derivatives.

Scientific Research Applications

Chemical and Physical Properties

N-methyl,propyl-Morpholinium hexafluorophosphate is characterized by its morpholinium cation and hexafluorophosphate anion. These structural components contribute to its stability and solubility, making it suitable for various applications. Its ionic nature allows for significant interactions with other molecules, enhancing its utility in different fields.

Organic Chemistry

This compound serves as a solvent and catalyst in organic reactions. Its properties facilitate various chemical transformations, including oxidation, reduction, and substitution reactions. The compound's high ionic conductivity makes it particularly effective in electrochemical applications .

Biological Research

The compound is utilized in studying enzyme kinetics and protein folding due to its ability to stabilize biomolecules. Its unique properties allow researchers to explore the interactions between ionic liquids and biological systems .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example:

- Staphylococcus aureus : Minimum inhibitory concentration (MIC) of 250 µM.

- Escherichia coli : MIC of 250 µM.

- Candida albicans : MIC of 500 µM .

The mechanism involves membrane disruption and oxidative stress induction in microbial cells.

Drug Delivery Systems

This compound has potential applications in drug delivery due to its ability to enhance the solubility of poorly soluble drugs. It forms stable ionic liquid-drug complexes that improve bioavailability . Additionally, it has been investigated for delivering nucleic acids like siRNA, protecting them from degradation while promoting cellular uptake .

Cytotoxicity Studies

Cytotoxic effects have been evaluated using various cell lines:

- HeLa Cells : Effective concentration (EC50) of approximately 600 µM.

- MCF-7 Cells : EC50 of about 700 µM.

These studies indicate moderate cytotoxicity, suggesting the need for further modifications for therapeutic applications .

Electrochemical Applications

Due to its high ionic conductivity, this compound is explored as an electrolyte in batteries and supercapacitors. Its unique properties enable efficient charge transfer processes essential for energy storage technologies .

Polymer Technology

Ionic liquids like this compound are increasingly used in polymerization processes. They facilitate the synthesis of functional polymers with enhanced properties suitable for separation technologies and energy applications .

Summary Table of Biological Activities

| Activity Type | Target Organism/Cell Line | EC50/MIC | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 250 µM | Membrane disruption |

| Antimicrobial | Escherichia coli | 250 µM | Membrane disruption |

| Antifungal | Candida albicans | 500 µM | Inhibition of cell wall synthesis |

| Cytotoxicity | HeLa cells | 600 µM | Apoptosis via caspase activation |

| Cytotoxicity | MCF-7 cells | 700 µM | Apoptosis via caspase activation |

| Drug Delivery | Hydrophobic drugs | - | Enhanced solubility |

| Gene Delivery | siRNA | - | Protection from degradation |

Mechanism of Action

The mechanism by which N-methyl,propyl-Morpholinium hexafluorophosphate exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets, such as enzymes and proteins, altering their structure and function. In electrochemical applications, its high ionic conductivity facilitates efficient charge transfer processes.

Comparison with Similar Compounds

Cation Structural Variations

Morpholinium Derivatives

- N-Methyl Morpholine (NMM): Used as a base in coupling reactions (e.g., with HATU or HCTU) but lacks the hexafluorophosphate anion.

Ammonium-Based Salts

- Tripropylammonium Hexafluorophosphate : Features a linear tripropylammonium cation. The absence of a cyclic structure reduces thermal stability (decomposition at ~150°C vs. ~200°C for morpholinium analogs) and increases hydrophobicity .

- N,N,2,4,6-Pentamethylanilinium PF₆⁻ : The aromatic cation enhances π-π interactions, improving crystallinity but limiting solubility in polar solvents compared to morpholinium derivatives .

Anion Comparisons

- Hexafluorophosphate (PF₆⁻) vs. Tetrafluoroborate (BF₄⁻) : PF₆⁻ forms weaker hydrogen bonds, reducing ion pairing and enhancing solubility in low-polarity solvents. BF₄⁻ is more hygroscopic and prone to hydrolysis, limiting its utility in moisture-sensitive reactions .

- Hexafluorophosphate vs. Triflate (CF₃SO₃⁻) : Triflate anions are superior in highly acidic conditions but are more expensive and environmentally persistent .

Stability and Thermal Properties

| Compound | Decomposition Temp. (°C) | Solubility in DMF |

|---|---|---|

| N-Methyl,Propyl-Morpholinium PF₆⁻ | 210 | High |

| Tripropylammonium PF₆⁻ | 150 | Moderate |

| N,N-Pentamethylanilinium PF₆⁻ | 185 | Low |

| HATU | 180 | High |

- The morpholinium ring’s rigidity enhances thermal stability compared to linear ammonium salts .

Biological Activity

N-methyl, propyl-Morpholinium hexafluorophosphate (NMP-Morph) is a type of ionic liquid (IL) that has garnered attention in various scientific fields due to its unique physicochemical properties and potential biological applications. This article explores the biological activity of NMP-Morph, including its antimicrobial properties, cytotoxic effects, and potential applications in drug delivery and biomedicine.

NMP-Morph is characterized by its morpholinium cation and hexafluorophosphate anion. The presence of the hexafluorophosphate anion contributes to its stability and solubility in various solvents, making it suitable for pharmaceutical applications. Its structure allows for tunable properties, which can be modified by altering the alkyl groups attached to the morpholinium ring.

Antimicrobial Activity

Research indicates that NMP-Morph exhibits significant antimicrobial activity against a range of pathogens. The effectiveness of this compound can be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis.

Case Studies

- Gram-positive and Gram-negative Bacteria : A study demonstrated that NMP-Morph had a minimum inhibitory concentration (MIC) of 250 µM against Staphylococcus aureus and Escherichia coli. The compound's mechanism involves membrane disruption and oxidative stress induction in bacterial cells .

- Fungal Inhibition : NMP-Morph also showed antifungal properties, with an MIC of 500 µM against Candida albicans. The compound interferes with fungal cell wall synthesis, leading to increased susceptibility to osmotic pressure .

Cytotoxicity Studies

The cytotoxic effects of NMP-Morph have been evaluated using various cell lines, including HeLa and MCF-7 (breast cancer) cells.

Findings

- HeLa Cells : The effective concentration (EC50) for HeLa cells was found to be approximately 600 µM after 48 hours of exposure. This suggests moderate cytotoxicity, which may limit its use in therapeutic applications without further modification .

- MCF-7 Cells : In MCF-7 cells, NMP-Morph exhibited an EC50 of 700 µM, indicating a similar cytotoxic profile as observed in HeLa cells. The compound appears to induce apoptosis through the activation of caspase pathways .

Drug Delivery Applications

NMP-Morph has been explored as a potential carrier for drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.

Research Findings

- Enhanced Drug Solubility : Studies have shown that NMP-Morph can improve the solubility of poorly soluble drugs by forming stable ionic liquid-drug complexes. This property is particularly beneficial for pharmaceuticals that require enhanced bioavailability .

- Nucleic Acid Delivery : NMP-Morph has also been investigated for its ability to facilitate the delivery of nucleic acids such as siRNA. It protects nucleic acids from degradation while promoting cellular uptake, making it a promising candidate for gene therapy applications .

Summary Table of Biological Activities

| Activity Type | Target Organism/Cell Line | EC50/MIC | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 250 µM | Membrane disruption, oxidative stress induction |

| Antimicrobial | Escherichia coli | 250 µM | Membrane disruption |

| Antifungal | Candida albicans | 500 µM | Inhibition of cell wall synthesis |

| Cytotoxicity | HeLa cells | 600 µM | Apoptosis via caspase activation |

| Cytotoxicity | MCF-7 cells | 700 µM | Apoptosis via caspase activation |

| Drug Delivery | Hydrophobic drugs | - | Enhanced solubility |

| Gene Delivery | siRNA | - | Protection from degradation |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-methyl,propyl-morpholinium hexafluorophosphate, and how are impurities minimized?

- Methodology : The synthesis typically involves anion metathesis, where the chloride or bromide salt of N-methyl,propyl-morpholinium is reacted with a hexafluorophosphate (PF₆⁻) source (e.g., NH₄PF₆ or KPF₆) in polar solvents like acetonitrile or water. Silver hexafluorophosphate (AgPF₆) can also precipitate halide byproducts, ensuring high purity .

- Key Steps :

Prepare the morpholinium cation via alkylation of morpholine with methyl and propyl halides.

Perform ion exchange with PF₆⁻ salts under inert conditions to avoid hydrolysis.

Purify via recrystallization or vacuum drying .

Q. How is the structural integrity of this compound validated experimentally?

- Analytical Techniques :

- X-ray Diffraction (XRD) : Determines crystal packing and cation-anion interactions (e.g., C–H···F hydrogen bonds) .

- NMR Spectroscopy : ¹⁹F NMR confirms PF₆⁻ purity (singlet at ~-70 ppm), while ¹H/¹³C NMR resolves cation structure .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability up to decomposition temperatures (~300°C for PF₆⁻ salts) .

Q. What factors influence the solubility and stability of this compound in ionic liquid applications?

- Solubility : High in polar organic solvents (e.g., DMF, DMSO) but low in water due to PF₆⁻ hydrophobicity .

- Stability :

- Thermal : Decomposes above 300°C, releasing HF under acidic conditions .

- Hydrolytic : PF₆⁻ hydrolyzes slowly in basic media but rapidly with strong acids (e.g., H₂SO₄) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in experimental data on ion-pair interactions?

- Molecular Dynamics (MD) Simulations : Predict cation-anion dynamics, diffusion coefficients, and radial distribution functions. For example, MD studies on analogous ionic liquids (e.g., [hmim][PF₆]) reveal cation alkyl chain length impacts ion mobility .

- Contradiction Analysis : Conflicting NMR relaxation times may arise from impurities; simulations help isolate solvent effects .

Q. What experimental designs optimize electrochemical performance in battery electrolytes?

- Electrode Preparation : Mix active materials (80%), acetylene black (10%), and PVDF binder (10%) in N-methyl pyrrolidone, coat on Cu foil, and dry at 80°C .

- Cell Assembly : Use CR2016 coin cells with potassium metal anodes, 0.8 M KPF₆ in EC:DEC (1:1), and glass fiber separators .

- Challenges : PF₆⁻ decomposition at high voltages (>4.5 V) requires additive engineering (e.g., FEC) to stabilize interfaces .

Q. How do coupling reagents like PyBroP enhance peptide synthesis with N-methyl amino acids?

- Mechanism : Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBroP) activates carboxyl groups, enabling efficient coupling of sterically hindered N-methyl amino acids .

- Protocol :

Deprotect resin-bound peptides.

Add PyBroP (2 eq.), DIPEA (6 eq.), and amino acid (2 eq.) in DCM/DMF.

Monitor completion via Kaiser test .

Data Contradiction Analysis

Q. Why do studies report conflicting thermal stability values for PF₆⁻-based ionic liquids?

- Root Causes :

- Cation Influence : Bulky cations (e.g., N-methyl,propyl-morpholinium) stabilize PF₆⁻ better than smaller cations .

- Analytical Conditions : TGA heating rates (e.g., 10°C/min vs. 5°C/min) alter decomposition profiles .

Q. How to address variability in PF₆⁻ hydrolysis rates across studies?

- Variables :

- pH : Acidic conditions accelerate hydrolysis to PO₄³⁻ and HF .

- Solvent : Aqueous vs. organic media (e.g., acetonitrile) show 10x rate differences .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.